Physicochemical Property Landscape: Lipophilic Ligand Efficiency (LLE) vs. Clinical Quinazolines
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine demonstrates a significantly lower lipophilic load compared to first-generation EGFR inhibitors. While direct in-class comparative data against the exact target are absent, its decreased molecular weight (237.26 g/mol) and calculated low logP profile suggest a superior starting point for LipE optimization. For example, erlotinib carries a much higher lipophilicity burden. This foundational profile provides a wider window for downstream hydrophilicity adjustments in synthetic programs compared to bulkier, approved inhibitors [1].
| Evidence Dimension | Molecular Weight and Lipophilicity Load |
|---|---|
| Target Compound Data | MW = 237.26 g/mol; Calculated cLogP ~2.1 (estimated based on core structure) |
| Comparator Or Baseline | Erlotinib: MW = 393.4 g/mol, cLogP = 4.0; Gefitinib: MW = 446.9 g/mol, cLogP = 4.2 |
| Quantified Difference | Target compound delivers >1.5 unit reduction in cLogP and approximately 40% lower MW. |
| Conditions | Computational prediction based on the quinazoline-pyrimidine scaffold. |
Why This Matters
A lower lipophilic load is critical for reducing off-target toxicity and improving aqueous solubility in fragment-based drug discovery, making this compound a cleaner slate for property-driven synthesis.
- [1] PubChem. (n.d.). Chemical Property Data for Erlotinib and Gefitinib. National Center for Biotechnology Information. View Source
